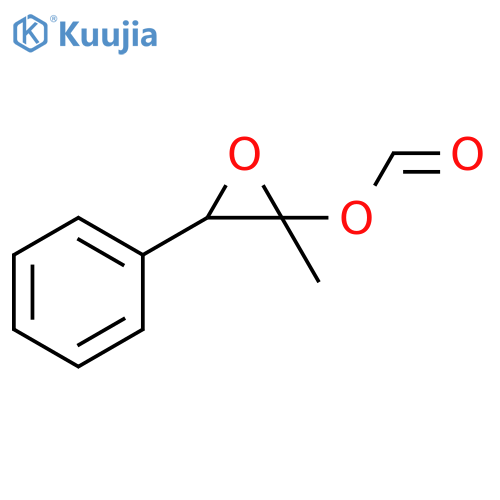

Cas no 5551-28-0 (2-Oxiranol, 2-methyl-3-phenyl-, 2-formate)

2-Oxiranol, 2-methyl-3-phenyl-, 2-formate 化学的及び物理的性質

名前と識別子

-

- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate

-

- インチ: 1S/C10H10O3/c1-10(12-7-11)9(13-10)8-5-3-2-4-6-8/h2-7,9H,1H3

- InChIKey: DCKPWWWJMQQZJD-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=CC=C2)C1(OC=O)C

2-Oxiranol, 2-methyl-3-phenyl-, 2-formate 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

2-Oxiranol, 2-methyl-3-phenyl-, 2-formateに関する追加情報

Comprehensive Guide to 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate (CAS No. 5551-28-0): Properties, Applications, and Market Insights

2-Oxiranol, 2-methyl-3-phenyl-, 2-formate (CAS No. 5551-28-0) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This compound, known for its unique molecular structure, combines an oxirane (epoxide) ring with a phenyl group and a formate ester, making it a versatile intermediate in synthetic chemistry. Its applications range from polymer production to fine chemical synthesis, aligning with the growing demand for high-performance materials and sustainable chemical processes.

The molecular formula of 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate reflects its hybrid functionality, which enables it to participate in various chemical reactions, including ring-opening polymerizations and esterification processes. Researchers and manufacturers value this compound for its ability to enhance the properties of final products, such as improved thermal stability and mechanical strength. As industries increasingly focus on green chemistry and bio-based materials, the role of 5551-28-0 as a building block for eco-friendly polymers has become a hot topic.

One of the most searched questions about 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate revolves around its synthesis and purification methods. Advanced techniques like chromatography and crystallization are often employed to achieve high-purity grades, which are critical for pharmaceutical applications. The compound’s stability under different pH and temperature conditions also makes it a subject of interest for formulation scientists working on drug delivery systems and controlled-release technologies.

In the context of market trends, the demand for CAS No. 5551-28-0 is rising due to its utility in cosmetic additives and flavor enhancers. Consumers are increasingly seeking products with natural or synthetic-safe ingredients, and this compound’s mild odor and compatibility with other ingredients make it a preferred choice. Additionally, its use in UV-curable coatings aligns with the booming demand for energy-efficient and durable surface treatments in automotive and electronics industries.

From an environmental perspective, 2-methyl-3-phenyl-2-oxiranol formate is being studied for its biodegradability and low toxicity profile. Regulatory bodies and sustainability advocates are pushing for safer alternatives to traditional solvents and plasticizers, and this compound’s potential in biodegradable plastics is a key area of research. Companies investing in circular economy models are particularly interested in its lifecycle analysis and carbon footprint.

For researchers exploring epoxide chemistry, 5551-28-0 serves as a model compound to study reaction mechanisms and catalytic processes. Its phenyl-substituted oxirane structure offers insights into steric and electronic effects, which are crucial for designing new catalysts and optimizing industrial processes. The compound’s relevance in asymmetric synthesis also makes it a staple in academic and industrial labs focused on chiral molecule production.

In summary, 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate (CAS No. 5551-28-0) is a multifaceted compound with broad applications and growing industrial significance. Its role in sustainable chemistry, advanced materials, and pharmaceutical innovation positions it as a critical component in modern chemical R&D. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing global challenges related to material science and environmental sustainability.

5551-28-0 (2-Oxiranol, 2-methyl-3-phenyl-, 2-formate) 関連製品

- 2757832-93-0((2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid)

- 26088-66-4(2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid)

- 942005-10-9(methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate)

- 2098138-74-8(N-Methyl-2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine)

- 2034285-32-8(N-{4-(furan-3-yl)phenylmethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 2228984-65-2(1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine)

- 1105232-22-1(1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide)

- 64723-45-1(BENZENEETHANOL, 3-BROMO-, 4-METHYLBENZENESULFONATE)

- 39562-70-4(Nitrendipine)

- 183737-58-8(2,2-Dibromo-2-fluoro-1-phenylethanol)